2-Chloro-5-fluoro-N-(2-methylpropyl)aniline
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Overview
Description
2-Chloro-5-fluoro-N-(2-methylpropyl)aniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an N-(2-methylpropyl) group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-N-(2-methylpropyl)aniline typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: Chlorine and fluorine atoms are introduced at the desired positions on the benzene ring.
Alkylation: The amino group is alkylated with 2-methylpropyl bromide to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of each step.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Nitro compounds or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
2-Chloro-5-fluoro-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
- Benzenamine, 2-fluoro-N-methylene-
- 2-Chloro-5-fluoro-N-(2-methylpropyl)aniline
Comparison:
- Benzenamine, 2-chloro-5-(trifluoromethyl)- has a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
- Benzenamine, 2-fluoro-N-methylene- has a different alkyl group attached to the amino group, affecting its steric and electronic properties.
- This compound is unique due to its specific substitution pattern, which can influence its reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-5-fluoro-N-(2-methylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLUGCRCGAVSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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